Tribiphenyl-4-yl(phenyl)silane Tribiphenyl-4-yl(phenyl)silane
Brand Name: Vulcanchem
CAS No.: 3325-28-8
VCID: VC3835391
InChI: InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Molecular Formula: C42H32Si
Molecular Weight: 564.8 g/mol

Tribiphenyl-4-yl(phenyl)silane

CAS No.: 3325-28-8

Cat. No.: VC3835391

Molecular Formula: C42H32Si

Molecular Weight: 564.8 g/mol

* For research use only. Not for human or veterinary use.

Tribiphenyl-4-yl(phenyl)silane - 3325-28-8

Specification

CAS No. 3325-28-8
Molecular Formula C42H32Si
Molecular Weight 564.8 g/mol
IUPAC Name phenyl-tris(4-phenylphenyl)silane
Standard InChI InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H
Standard InChI Key KEENTXXIHKRNEE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Introduction

Chemical Structure and Physicochemical Properties

Tribiphenyl-4-yl(phenyl)silane belongs to the family of tetraorganosilanes, where the silicon center is coordinated to four aromatic groups. The IUPAC name, phenyl-tris(4-phenylphenyl)silane, reflects its structure: a phenyl group (C6H5\text{C}_6\text{H}_5) and three biphenyl-4-yl groups (C12H9\text{C}_{12}\text{H}_9) attached to silicon . The biphenyl-4-yl substituents are oriented para to the silicon atom, creating a highly symmetrical yet sterically crowded geometry.

Key Physical Properties

PropertyValue
Molecular FormulaC42H32Si\text{C}_{42}\text{H}_{32}\text{Si}
Molecular Weight564.8 g/mol
CAS Number3325-28-8
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7\text{C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7}
InChI KeyKEENTXXIHKRNEE-UHFFFAOYSA-N

The compound’s extended π-conjugation from the biphenyl groups contributes to its thermal stability and potential luminescent properties, which are advantageous in optoelectronic applications . Its nonpolar aromatic structure renders it insoluble in water but soluble in organic solvents like tetrahydrofuran (THF) and toluene.

Synthesis and Industrial Production

The synthesis of Tribiphenyl-4-yl(phenyl)silane typically involves sequential Grignard reactions. A representative method, analogous to procedures used for related silanes , proceeds as follows:

Proposed Synthetic Route

  • Formation of Biphenyl-4-ylmagnesium Bromide:
    Biphenyl-4-yl bromide reacts with magnesium in anhydrous THF under inert atmosphere to form the Grignard reagent.

  • Reaction with Silicon Tetrachloride:
    The Grignard reagent is added dropwise to silicon tetrachloride (SiCl4\text{SiCl}_4) at low temperatures (-78°C), yielding an intermediate chlorosilane.

  • Quenching and Purification:
    The reaction is quenched with ammonium chloride, and the product is extracted with diethyl ether. Purification via silica gel chromatography affords the final compound.

This method, while efficient on a laboratory scale, requires optimization for industrial production. Challenges include controlling steric hindrance during the substitution steps and ensuring high purity through techniques like vacuum distillation .

Chemical Reactivity and Functional Applications

Reactivity Profile

Tribiphenyl-4-yl(phenyl)silane participates in characteristic organosilicon reactions:

  • Oxidation: Reacts with ozone or hydrogen peroxide to form silanols (Si–OH\text{Si–OH}) .

  • Hydrosilylation: Acts as a hydride donor in the presence of catalysts like platinum, enabling crosslinking in polymer networks .

  • Nucleophilic Substitution: The silicon center undergoes substitution with organolithium or Grignard reagents, facilitating the synthesis of derivatives.

Industrial and Research Applications

  • Polymer Chemistry: Serves as a crosslinking agent in silicone resins, enhancing thermal stability in high-performance coatings .

  • Pharmaceuticals: Investigated for its role in drug delivery systems due to its hydrophobic aromatic matrix, which can encapsulate therapeutic agents .

  • Optoelectronics: The biphenyl groups’ luminescence makes it a candidate for organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Organosilicon Compounds

Triphenylsilane (Ph3SiH\text{Ph}_3\text{SiH}Ph3SiH)

  • Structure: Three phenyl groups attached to silicon.

  • Reactivity: More prone to hydride transfer due to less steric bulk.

  • Applications: Primarily used as a reducing agent in organic synthesis.

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl (CAS 18826-13-6)

  • Structure: Two triphenylsilyl groups on a biphenyl backbone .

  • Properties: Higher molecular weight (671.0 g/mol) and enhanced rigidity compared to Tribiphenyl-4-yl(phenyl)silane.

  • Applications: Used in liquid crystal displays (LCDs) due to its planar structure.

CompoundMolecular Weight (g/mol)Key Applications
Tribiphenyl-4-yl(phenyl)silane564.8Polymers, Drug Delivery
Triphenylsilane260.4Organic Synthesis
4,4'-Bis(triphenylsilyl)-1,1'-biphenyl671.0Optoelectronics

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